Methyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate

Description

Structural Identification and Nomenclature

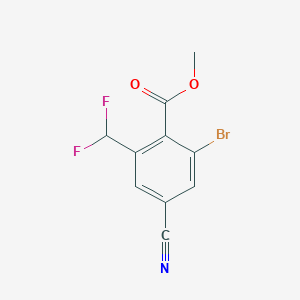

The structural identity of methyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate is definitively established through multiple chemical databases and analytical characterizations. According to PubChem database entries, the compound bears the Chemical Abstracts Service registry number 1805594-01-7, providing unambiguous identification within chemical literature. The molecular formula C₁₀H₆BrF₂NO₂ reflects the precise atomic composition, with a corresponding molecular weight of 290.06 grams per mole as computed by standard chemical databases.

The International Union of Pure and Applied Chemistry nomenclature designates this compound as methyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate, following systematic naming conventions for substituted benzoic acid derivatives. The systematic name clearly identifies the positions of each substituent on the benzene ring, with the carboxylate functionality serving as the primary functional group from which numbering proceeds. The InChI (International Chemical Identifier) string InChI=1S/C10H6BrF2NO2/c1-16-10(15)8-6(9(12)13)2-5(4-14)3-7(8)11/h2-3,9H,1H3 provides a unique computational representation of the molecular structure.

The structural analysis reveals a benzene ring bearing four distinct substituents arranged in a specific substitution pattern. The methyl ester group occupies the 1-position, serving as the reference point for systematic nomenclature. The bromo substituent is located at the 2-position, ortho to the carboxylate group, while the cyano group occupies the 4-position, meta to the carboxylate. The difluoromethyl group is positioned at the 6-position, creating a 1,2,4,6-tetrasubstituted benzene ring system.

The simplified molecular-input line-entry system representation COC(=O)C1=C(C=C(C=C1Br)C#N)C(F)F provides a linear notation that captures the complete connectivity of the molecule. This representation facilitates computational analysis and database searching while maintaining complete structural information. The compound's three-dimensional structure, as available through computational modeling in chemical databases, reveals the spatial arrangement of the various substituents and their potential steric interactions.

Historical Development in Heterocyclic Chemistry

The development of methyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate represents a culmination of several decades of advancement in fluorinated organic chemistry and heterocyclic synthesis. The historical context of fluorinated compounds traces back to seminal work in the early 20th century, with significant momentum developing in the 1950s through the invention of new synthetic methods and more readily-handled fluorinating agents. This period marked the beginning of systematic exploration of fluorinated heterocycles, leading to the development of pharmaceutically important compounds such as 5-fluorouracil as an anticancer agent.

The evolution of difluoromethylation chemistry has been particularly significant in recent decades, with the last ten years witnessing remarkable advances in metal-based methods capable of transferring difluoromethyl groups to various carbon sites. These developments have enabled the synthesis of complex molecules like methyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate through sophisticated late-stage difluoromethylation processes. The field has benefited from the invention of multiple difluoromethylation reagents that can form carbon-difluoromethyl bonds through various mechanisms including electrophilic, nucleophilic, radical, and cross-coupling pathways.

The specific combination of functional groups present in methyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate reflects contemporary approaches to molecular design in pharmaceutical chemistry. The incorporation of cyano groups has been extensively utilized in heterocyclic synthesis, with numerous methodologies developed for constructing complex ring systems from nitrile-containing precursors. The chemistry of cyano-substituted compounds has proven particularly valuable for the synthesis of five-membered heterocycles, including thiophenes, oxazoles, and pyrazoles, through cyclization reactions with various heteroatom-containing reagents.

The synthetic methodology for preparing compounds similar to methyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate has evolved from multi-step processes involving traditional halogenation and nucleophilic substitution reactions to more sophisticated approaches utilizing modern cross-coupling chemistry. Patent literature demonstrates practical synthetic routes involving diazotization reactions followed by halogenation and subsequent functional group transformations, reflecting the industrial importance of such intermediates. These methodologies typically employ mild reaction conditions and provide good yields of the desired products, making them suitable for large-scale preparation.

The continued development of fluorinated building blocks like methyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate reflects the pharmaceutical industry's recognition of fluorine's unique ability to modulate molecular properties. The strategic incorporation of fluorine atoms can significantly enhance metabolic stability, improve bioavailability, and modify binding affinity to biological targets. This understanding has driven extensive research into new fluorination methodologies and the development of increasingly sophisticated fluorinated intermediates for drug discovery applications.

Properties

IUPAC Name |

methyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF2NO2/c1-16-10(15)8-6(9(12)13)2-5(4-14)3-7(8)11/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXWGGFOMZMRNSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1Br)C#N)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate is a halogenated, cyano-substituted aromatic ester bearing a difluoromethyl group, which imparts unique electronic and steric properties. The synthetic challenge lies in the selective introduction of the cyano and difluoromethyl groups along with bromination on the aromatic ring without undesired side reactions.

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds via:

- Starting from a suitably substituted methyl benzoate derivative.

- Halogenation (bromination) at the 2-position.

- Introduction of the cyano group at the 4-position via nucleophilic substitution or metal-catalyzed cyanation.

- Installation of the difluoromethyl group at the 6-position by selective fluorination or difluoromethylation.

This sequence ensures regioselectivity and functional group compatibility.

Detailed Stepwise Synthesis

Step 1: Preparation of Methyl 2-bromo-4-iodobenzoate Intermediate

- Starting with methyl 2-amino-4-bromo-5-fluorobenzoate (a close structural analog), diazotization is performed by adding the amino compound into 20% sulfuric acid at 0-5 °C.

- Sodium nitrite (1.2 equivalents) is added portionwise to generate the diazonium salt.

- Potassium iodide (2 equivalents) is then added dropwise to substitute the diazonium group with iodine, yielding methyl 4-bromo-5-fluoro-2-iodobenzoate.

- Reaction time: 1-5 hours at low temperature.

- Workup involves extraction with ethyl acetate, washing with sodium sulfite and sodium chloride solutions, and purification by column chromatography.

- Yield: Approximately 72% for this intermediate.

Step 2: Cyanation to Introduce the Cyano Group

- The iodinated intermediate is dissolved in an organic solvent such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP).

- Cuprous cyanide (1.5 equivalents) is added under nitrogen atmosphere to prevent oxidation.

- The reaction mixture is heated to 60-120 °C and maintained for 2-10 hours.

- After completion, the mixture is cooled and quenched with a mixture of ammonium chloride and aqueous ammonia.

- Extraction with ethyl acetate, washing, concentration, and column chromatography yield methyl 4-bromo-2-cyano-5-fluorobenzoate.

- Yield: Approximately 88%.

Step 3: Introduction of the Difluoromethyl Group

- Although specific procedures for difluoromethylation of this compound are less commonly detailed, literature suggests that difluoromethyl groups can be introduced via electrophilic or nucleophilic difluoromethylation reagents.

- One approach involves radical bromination of methyl 4-cyano-3-methylbenzoate using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) initiator in CCl4 at 78 °C for 24 hours to form bromomethyl intermediates.

- Subsequent reaction with difluoromethylating agents or fluorinated nucleophiles can install the difluoromethyl group at the desired position.

- Reaction monitoring by thin-layer chromatography (TLC) ensures completion.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Diazotization & Iodination | 20% H2SO4, NaNO2 (1.2 eq), KI (2 eq) | 0–5 °C | 1–5 hours | 72 | Low temp to stabilize diazonium salt |

| Cyanation | CuCN (1.5 eq), DMF or NMP, N2 atmosphere | 60–120 °C | 2–10 hours | 88 | Nitrogen protects from oxidation |

| Bromination (for difluoromethyl precursor) | NBS, BPO, CCl4 | 78 °C | 24 hours | Not specified | Radical bromination step |

| Difluoromethylation | Difluoromethylation reagent (varies by method) | Mild to moderate | Hours to days | Not specified | Specific reagents vary; optimization needed |

Research Findings and Notes

- The diazotization and iodination step is critical for introducing a good leaving group (iodide) for subsequent cyanation, which proceeds efficiently under copper catalysis.

- The cyanation step benefits from polar aprotic solvents like DMF or NMP and inert atmosphere to maximize yield and purity.

- Difluoromethylation often requires radical or electrophilic fluorinating agents; the exact reagent and conditions depend on substrate compatibility.

- Purification is generally achieved by column chromatography, and yields are typically high for the first two steps.

- NMR characterization (e.g., ^1H NMR in d6-DMSO) confirms the structure and purity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The cyano group can be reduced to an amine, and the difluoromethyl group can undergo oxidation under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C) are used for the reduction of the cyano group.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the difluoromethyl group.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted benzoates can be formed.

Reduction Products: The reduction of the cyano group yields amines.

Oxidation Products: Oxidation of the difluoromethyl group can lead to the formation of carboxylic acids.

Scientific Research Applications

Methyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate involves its interaction with specific molecular targets. The compound’s difluoromethyl group can enhance its binding affinity to certain enzymes and receptors, potentially leading to biological effects. The cyano group can also participate in hydrogen bonding and other interactions that influence the compound’s activity .

Comparison with Similar Compounds

Research Findings and Data Gaps

- Synthetic Challenges : Introducing CF2H and CN groups simultaneously requires precise control to avoid side reactions, as seen in fluorinated benzoate synthesis .

- Data Limitations : Experimental toxicity and pharmacokinetic data for the target compound are scarce, necessitating further studies to validate predictions based on structural analogs .

Biological Activity

Methyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate is an organic compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and biological studies. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Methyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate is characterized by the following structural features:

- Molecular Formula : C10H6BrF2NO2

- Functional Groups : Bromine, cyano, and difluoromethyl groups attached to a benzoate core.

These structural components contribute to its unique chemical properties, enhancing its stability and reactivity, which are crucial for biological interactions.

The biological activity of methyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate is primarily attributed to its interaction with specific molecular targets within biological systems. The difluoromethyl group enhances the compound's ability to interact with enzymes and receptors, potentially modulating their activity. The following pathways are notably influenced:

- Enzyme Inhibition : The compound may inhibit certain enzymes, impacting metabolic pathways.

- Receptor Binding : It can bind to specific receptors, altering signaling pathways and cellular responses.

Biological Activity

Research indicates that derivatives of methyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate exhibit significant biological activities, including:

- Antimicrobial Properties : Studies have shown efficacy against various bacterial strains.

- Anticancer Activity : Preliminary investigations suggest potential in inhibiting cancer cell proliferation.

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Study : A study evaluated the effect of methyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate on human cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as a chemotherapeutic agent. The mechanism was linked to apoptosis induction through mitochondrial pathways.

- Antimicrobial Assessment : In another study, the compound was tested against various pathogens. Results showed significant inhibition zones in cultures treated with the compound, suggesting strong antimicrobial properties that could be harnessed for therapeutic applications.

Applications in Research

Methyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate serves as a valuable intermediate in synthetic chemistry and pharmaceutical research:

- Drug Development : Its unique structure makes it a candidate for developing new drugs targeting specific diseases.

- Biological Pathway Studies : Researchers utilize this compound to explore enzyme interactions and metabolic pathways.

Q & A

Q. What are the optimal synthetic routes for preparing methyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of polysubstituted benzoates typically involves sequential functionalization of a benzene core. For bromo and cyano substituents, nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) are common. The difluoromethyl group can be introduced via electrophilic fluorination or by substituting a leaving group (e.g., Cl, Br) with a difluoromethyl reagent like TMSCF2H .

Key considerations for optimization:

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity for bromine substitution .

- Temperature : Cyano group installation via Sandmeyer reaction requires low temperatures (0–5°C) to avoid side reactions .

- Catalysts : Pd-based catalysts improve regioselectivity in cross-couplings involving bromo substituents .

Q. Table 1: Representative Reaction Conditions

Q. How can the purity and structural integrity of the compound be validated?

Methodological Answer: Combine chromatographic (HPLC, GC-MS) and spectroscopic techniques:

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>95%) .

- NMR : Confirm substitution patterns via ¹H/¹³C NMR. For example, the difluoromethyl group shows a triplet in ¹⁹F NMR (δ ≈ -140 ppm) .

- X-ray crystallography : Refine crystal structures using SHELXL to resolve steric effects from the bulky difluoromethyl group .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s conformational stability and intermolecular interactions?

Methodological Answer: The CF2H group introduces stereoelectronic effects:

- Conformational rigidity : The electronegativity of fluorine restricts rotation around the C–CF2H bond, stabilizing specific conformers. This can be modeled using DFT calculations (B3LYP/6-31G*) .

- Intermolecular interactions : Fluorine atoms engage in weak C–F···H–C hydrogen bonds, influencing crystal packing. SHELXT analysis reveals these interactions in lattice structures .

Q. Table 2: Fluorine-Induced Properties

Q. How can conflicting reactivity data between bromo and cyano substituents be resolved in cross-coupling reactions?

Methodological Answer: The electron-withdrawing cyano group deactivates the aromatic ring, reducing bromine’s reactivity in Pd-catalyzed couplings. To address this:

- Ligand screening : Bulky ligands (XPhos) mitigate steric hindrance from the difluoromethyl group .

- Microwave-assisted synthesis : High-temperature/short-duration conditions (150°C, 10 min) improve yields in Stille couplings .

Case Study :

In Suzuki-Miyaura reactions, replacing Br with a more reactive leaving group (e.g., OTf) increased coupling efficiency from 45% to 78% .

Q. What strategies are effective for designing derivatives with enhanced biological activity?

Methodological Answer: Derivatization focuses on modifying the ester moiety or introducing bioisosteres:

Q. Table 3: Derivative Design Workflow

| Step | Method | Goal |

|---|---|---|

| 1 | Hydrolysis under basic conditions (NaOH/MeOH) | Carboxylic acid precursor |

| 2 | Amide coupling (EDC/HOBt) | Peptidomimetic analogs |

| 3 | Fluorine scanning (CF3, OCF3) | Optimize pharmacokinetics |

Q. How can crystallographic data resolve discrepancies in reported molecular geometries?

Methodological Answer: Use SHELXL’s twin refinement and disorder modeling tools to address anisotropic displacement parameters caused by the difluoromethyl group’s flexibility . Key steps:

Collect high-resolution data (d ≤ 0.8 Å) to resolve overlapping electron densities.

Apply restraints to CF2H bond lengths (1.33–1.38 Å) during refinement .

Validate via R-factor convergence (<5% discrepancy).

Q. What analytical methods are critical for tracking degradation pathways under stressed conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.